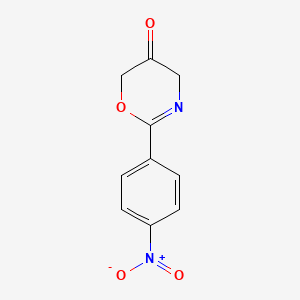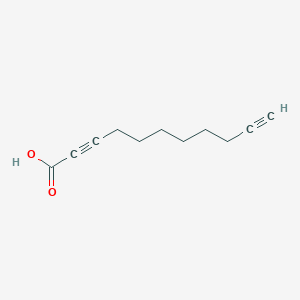
1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate is an organic compound with a complex structure that includes anthracene, phenoxy, and acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate typically involves the reaction of anthraquinone derivatives with phenol derivatives under specific conditions. One common method involves the use of 1-aminoanthraquinone and phenoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, depending on the reaction conditions. This property makes it useful in redox reactions and as a catalyst in various chemical processes. Additionally, its ability to form stable complexes with metal ions enhances its utility in coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-1-yl derivatives: These compounds share a similar anthracene core but differ in their functional groups.
Phenoxyacetic acid derivatives: These compounds have a phenoxy group attached to an acetic acid moiety, similar to the phenoxy group in 1,4-Dioxo-10-phenoxy-1,4-dihydroanthracen-9-YL acetate.
Uniqueness
This compound is unique due to its combination of anthracene, phenoxy, and acetate groups. This unique structure imparts specific chemical and physical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with metal ions further distinguishes it from similar compounds .
Propriétés
Numéro CAS |
80490-21-7 |
|---|---|
Formule moléculaire |
C22H14O5 |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
(1,4-dioxo-10-phenoxyanthracen-9-yl) acetate |
InChI |
InChI=1S/C22H14O5/c1-13(23)26-21-15-9-5-6-10-16(15)22(27-14-7-3-2-4-8-14)20-18(25)12-11-17(24)19(20)21/h2-12H,1H3 |
Clé InChI |
CEQSXNHSBACOQR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C3=CC=CC=C31)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




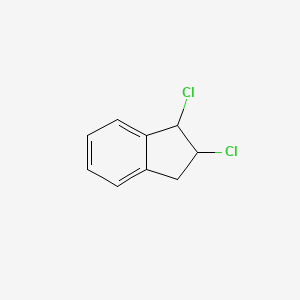


![[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]methylphosphonic acid](/img/structure/B14433037.png)

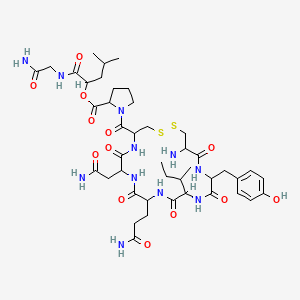

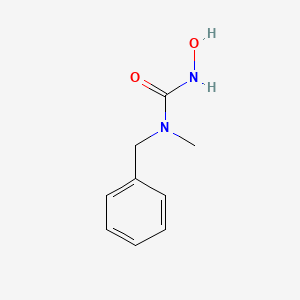
![[4-(Trifluoromethyl)phenyl][2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14433063.png)
